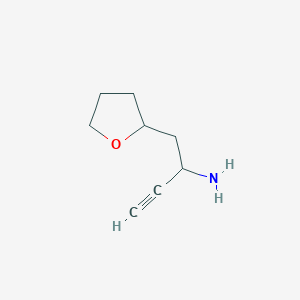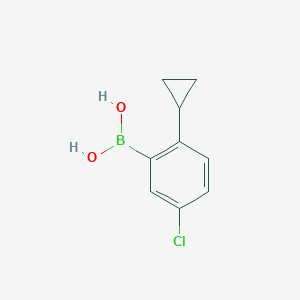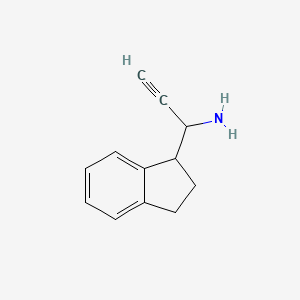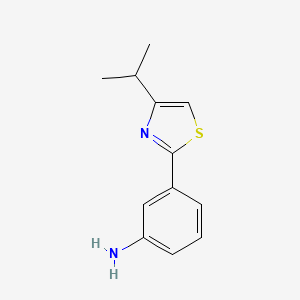
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol is an organic compound that features a fluorine and nitro group attached to a phenyl ring, with an ethan-1-ol substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol typically involves the nitration of a fluorinated aromatic compound followed by reduction and subsequent functional group transformations. One common method involves the nitration of 5-fluoro-2-nitrobenzene, followed by reduction to the corresponding amine, and then conversion to the ethan-1-ol derivative through a series of reactions involving intermediates such as aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-fluoro-2-nitrophenyl)ethanal or 2-(5-fluoro-2-nitrophenyl)ethanoic acid.
Reduction: Formation of 2-(5-fluoro-2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to biological targets, thereby affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Fluoro-2-nitrophenyl)ethan-1-amine
- 2-(5-Fluoro-2-nitrophenyl)ethanoic acid
- 2-(5-Fluoro-2-nitrophenyl)ethanal
Uniqueness
The fluorine atom also imparts unique electronic properties that can influence the compound’s reactivity and biological activity .
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
Clave InChI |
IWYPFNMWENUZJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)




